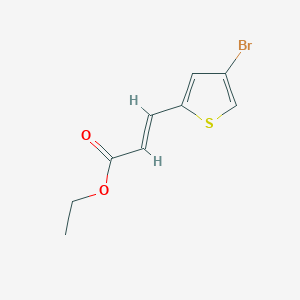
(E)-3-(4-溴噻吩-2-基)丙烯酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl3-(4-bromothiophen-2-yl)acrylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a bromine atom and an ethyl acrylate group, making it a versatile intermediate in organic synthesis.
科学研究应用
(E)-ethyl3-(4-bromothiophen-2-yl)acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.
作用机制
Target of Action
(E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate is a thiophene-based compound . Thiophene-based compounds are known for their exceptional optical and conductive properties . They are often used in the synthesis of regioregular conjugated polymers for electronic and optoelectronic applications . Therefore, the primary targets of this compound are likely to be involved in these applications.
Mode of Action
The compound interacts with its targets through its unique electronic properties. The presence of the bromine atom and the thiophene ring in the compound can influence its electronic properties, potentially enhancing its interaction with its targets . .
Biochemical Pathways
Thiophene-based compounds like (E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate can affect various biochemical pathways due to their conductive and optical properties . They are often used in the synthesis of polymers that exhibit properties such as high conductivity, chemosensitivity, and liquid crystallinity . These polymers can influence various biochemical pathways, particularly those involved in signal transduction and energy transfer.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its use in the synthesis of conductive and optoelectronic polymers , it may contribute to the creation of materials with unique electronic properties. These materials could have various applications, from electronic devices to sensors.
Action Environment
The action, efficacy, and stability of (E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate can be influenced by various environmental factors. For instance, the crystallinity of the neat polymer films synthesized from thiophene-based compounds can be greatly influenced by the size of the chalcogen atom . Moreover, the optical properties of the molecules are primarily affected by the intramolecular charge transfer (ICT) of the D–π–D structures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl3-(4-bromothiophen-2-yl)acrylate typically involves the bromination of thiophene followed by a Heck reaction to introduce the ethyl acrylate group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Heck reaction is carried out using palladium catalysts under an inert atmosphere, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of (E)-ethyl3-(4-bromothiophen-2-yl)acrylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
(E)-ethyl3-(4-bromothiophen-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Palladium catalysts, triethylamine, various nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiophene derivatives without the bromine atom
Substitution: Thiophene derivatives with different substituents replacing the bromine atom
相似化合物的比较
Similar Compounds
- (E)-ethyl3-(4-chlorothiophen-2-yl)acrylate
- (E)-ethyl3-(4-fluorothiophen-2-yl)acrylate
- (E)-ethyl3-(4-iodothiophen-2-yl)acrylate
Uniqueness
(E)-ethyl3-(4-bromothiophen-2-yl)acrylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s physical and chemical properties, making it a valuable intermediate in various synthetic applications.
属性
IUPAC Name |
ethyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h3-6H,2H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDQFDCXBLRQDR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
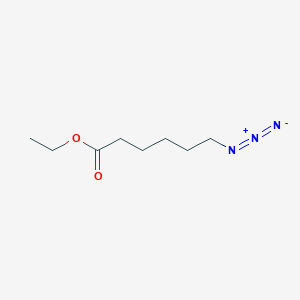
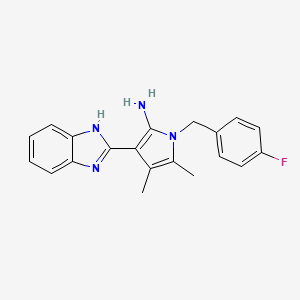
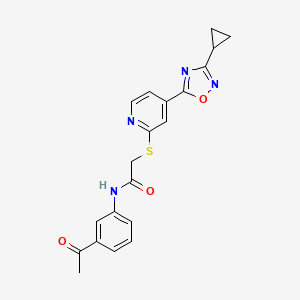
![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2469589.png)
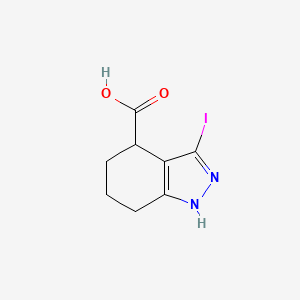
![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)
![1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one](/img/structure/B2469594.png)
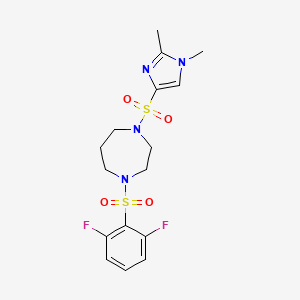
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide](/img/structure/B2469597.png)
![6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2469598.png)
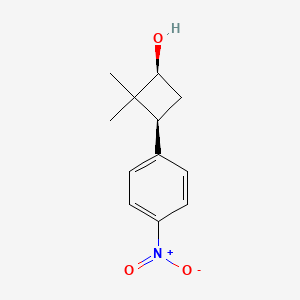
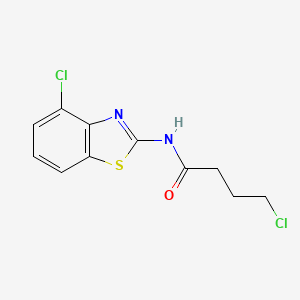
![2,5-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2469602.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)
